molecular formula C6H7ClO2S B8679770 1(5-Chloro-2-thienyl)-1,2-ethanediol

1(5-Chloro-2-thienyl)-1,2-ethanediol

Cat. No.: B8679770
M. Wt: 178.64 g/mol
InChI Key: FCJXQNNAFMUTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-thienyl)-1,2-ethanediol is a diol derivative featuring a thiophene ring substituted with a chlorine atom at the 5-position. This compound combines the reactivity of vicinal diols (two adjacent hydroxyl groups) with the electronic effects of the thienyl-chloro substituent, making it valuable in coordination chemistry, polymer synthesis, and biomedical applications. Its structure enables participation in esterification, etherification, and metal coordination reactions, while the chloro-thienyl group may influence solubility, stability, and biological activity .

Properties

Molecular Formula

C6H7ClO2S

Molecular Weight

178.64 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)ethane-1,2-diol

InChI

InChI=1S/C6H7ClO2S/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,8-9H,3H2

InChI Key

FCJXQNNAFMUTMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with 1,2-Bis-(5-chloro-1H-benzimidazol-2-yl)-1,2-ethanediol (L3)

Structural Differences :

  • 1-(5-Chloro-2-thienyl)-1,2-ethanediol : Contains a thiophene ring with a chlorine substituent.
  • L3 : Features two benzimidazole rings with chlorine substituents at the 5-positions, linked to a 1,2-ethanediol backbone .

Functional Properties :

  • Coordination Chemistry : Both compounds form complexes with transition metals (e.g., vanadium(III) chloride). However, L3’s benzimidazole groups enhance nitrogen-based coordination, while the thiophene group in the target compound may favor sulfur-mediated interactions.
  • Biological Activity : L3 and its vanadium complexes exhibit anti-tumor and DNA photo-cleavage properties . The chloro-thienyl analog’s bioactivity remains less studied but could differ due to sulfur’s role in cellular interactions.

Table 1: Key Differences in Coordination and Bioactivity

Property 1-(5-Chloro-2-thienyl)-1,2-ethanediol L3 (Benzimidazole Derivative)
Coordination Sites Hydroxyl groups, thiophene sulfur Hydroxyl, benzimidazole nitrogen
Reported Bioactivity Limited data Anti-tumor, DNA cleavage

Comparison with Simple Diols (1,2-Ethanediol, 1,2-Propanediol)

Hydroxyl Value (OHV) and Reactivity :

  • 1,2-Ethanediol : OHV = 253.33 mg KOH/g .
  • 1,2-Propanediol : OHV = 289.31 mg KOH/g .
  • 1-(5-Chloro-2-thienyl)-1,2-ethanediol : Expected to have a lower OHV due to steric hindrance from the bulky thienyl group, reducing hydroxyl accessibility.

Table 2: Hydroxyl Reactivity and Polymer Properties

Compound OHV (mg KOH/g) Polymer Branching Key Application
1,2-Ethanediol 253.33 Low Biomedical scaffolds
1,2-Propanediol 289.31 Moderate Solvents, antifreeze
Chloro-thienyl derivative Estimated <200 Variable Specialty polymers

Comparison with Long-Chain Diols (1,2-Hexanediol, 1,2-Octanediol)

Physicochemical Properties :

  • Hydrophobicity : Long-chain diols (e.g., 1,2-hexanediol) are more hydrophobic than the chloro-thienyl derivative, which has polar hydroxyl and sulfur groups.
  • Thermochemistry : Acetates of 1,2-ethanediol (model biodiesel components) exhibit lower enthalpies of vaporization compared to long-chain analogs, suggesting the chloro-thienyl compound may have intermediate thermal stability .

Toxicity and Environmental Impact :

  • The chloro-thienyl compound’s toxicity profile is unknown but warrants caution due to halogenated aromatic groups.

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